molecular formula C15H16N2O2S B11355120 3-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

3-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B11355120
M. Wt: 288.4 g/mol
InChI Key: WGXBZSICKQTVCY-UHFFFAOYSA-N
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Description

3-Methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide moiety linked to a partially hydrogenated benzothiazole ring. This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes and receptors, particularly in antimicrobial and enzyme inhibition applications .

Properties

Molecular Formula

C15H16N2O2S

Molecular Weight

288.4 g/mol

IUPAC Name

3-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C15H16N2O2S/c1-19-11-6-4-5-10(9-11)14(18)17-15-16-12-7-2-3-8-13(12)20-15/h4-6,9H,2-3,7-8H2,1H3,(H,16,17,18)

InChI Key

WGXBZSICKQTVCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CCCC3

Origin of Product

United States

Preparation Methods

Acid Chloride-Mediated Amidation

The most widely reported method involves converting 3-methoxybenzoic acid to its corresponding acid chloride, followed by coupling with 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole.

Procedure :

  • Chlorination : 3-Methoxybenzoic acid (1.0 eq) is treated with thionyl chloride (SOCl₂, 1.2 eq) under reflux in anhydrous dichloromethane (DCM) for 4–6 hours. Excess SOCl₂ is removed under vacuum to yield 3-methoxybenzoyl chloride.

  • Amidation : The acid chloride is reacted with 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole (1.1 eq) in dry tetrahydrofuran (THF) at 0–5°C. Triethylamine (TEA, 2.0 eq) is added to neutralize HCl, and the mixture is stirred for 12–16 hours at room temperature.

Optimization :

  • Solvent : THF outperforms acetone or DMF due to better solubility of intermediates.

  • Temperature : Reactions below 10°C minimize side products like N-acylurea.

Yield : 72–85% after recrystallization from ethanol.

One-Pot Multicomponent Synthesis

A streamlined approach combines cyclohexanone, thiourea, and 3-methoxybenzoyl chloride in a single pot.

Procedure :

  • Benzothiazole Formation : Cyclohexanone (1.0 eq) and thiourea (1.2 eq) are heated at 140°C in the presence of p-toluenesulfonic acid (PTSA, 0.1 eq) for 2 hours to generate 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole.

  • In Situ Amidation : Without isolating the benzothiazole intermediate, 3-methoxybenzoyl chloride (1.0 eq) and TEA (2.0 eq) are added, and the reaction is stirred at 60°C for 6 hours.

Advantages :

  • Eliminates intermediate purification steps.

  • Yield : 68–74%.

Advanced Methodologies for Enhanced Efficiency

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 3-methoxybenzoic acid, 2-aminobenzothiazole, and N,N’-dicyclohexylcarbodiimide (DCC) in DMF is irradiated at 120°C for 15 minutes.

Key Outcomes :

  • Reaction Time : 15 minutes vs. 12–16 hours conventionally.

  • Yield : 80–88% with >95% purity.

Catalytic Approaches Using Polymer-Supported Reagents

Immobilized catalysts like polystyrene-bound 4-(dimethylamino)pyridine (PS-DMAP) improve recyclability.

Procedure :

  • 3-Methoxybenzoic acid (1.0 eq), PS-DMAP (0.2 eq), and SOCl₂ (1.2 eq) are stirred in DCM at 25°C for 2 hours.

  • 2-Aminobenzothiazole (1.0 eq) is added, and the mixture is agitated for 6 hours.

Benefits :

  • Catalyst reuse for 5 cycles without activity loss.

  • Yield : 82–85%.

Analytical Characterization and Validation

Spectroscopic Data

FT-IR (KBr, cm⁻¹) :

  • N-H stretch: 3280–3320.

  • C=O (amide): 1665–1675.

  • C-O (methoxy): 1250–1260.

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.52–7.48 (m, 2H, Ar-H), 3.87 (s, 3H, OCH₃), 2.75–2.65 (m, 4H, cyclohexyl-H), 1.85–1.75 (m, 4H, cyclohexyl-H).

LC-MS (m/z) : [M+H]⁺ calc. for C₁₅H₁₇N₂O₂S: 289.1; found: 289.3.

Purity and Stability Assessment

HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, indicating thermal stability.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimePurity (%)Scalability
Acid Chloride72–8516–20 h95–98High
One-Pot68–748–10 h90–93Moderate
Microwave80–880.25 h95–98High
PS-DMAP Catalyzed82–858 h97–99High

Key Insights :

  • Microwave and catalytic methods offer superior yields and efficiency.

  • Acid chloride routes remain the gold standard for reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like phosphorus tribromide for methoxy group substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound belongs to a broader class of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide derivatives. Key analogs and their substituent-driven properties are summarized below:

Table 1: Structural Analogs and Substituent Effects
Compound Name Substituents on Benzamide/Benzothiazole Key Properties Biological Activity (if reported)
Target Compound 3-methoxy (benzamide) Enhanced solubility due to electron-donating group Not explicitly reported, but scaffold associated with enzyme inhibition
4-Chloro-3-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 571952-43-7) 4-chloro, 3-nitro (benzamide) Electron-withdrawing groups increase reactivity Potential antimicrobial activity inferred from similar nitro-substituted analogs
2,5-Dichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 476281-95-5) 2,5-dichloro (benzamide) High lipophilicity; predicted pKa ~6.66 Unknown activity, but chloro groups often enhance membrane permeability
N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide () 5,5-dimethyl, 7-oxo (benzothiazole); 4-(2,5-dioxopyrrolidinyl) (benzamide) Increased steric bulk; potential for hydrogen bonding Not reported, but dioxopyrrolidine may influence protein binding
N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide (CAS 2415487-87-3) Trifluoromethylpyrimidine (carboxamide) Strong electron-withdrawing effect; high metabolic stability Likely targets enzymes or receptors requiring hydrophobic interactions
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The 3-methoxy group in the target compound contrasts with electron-withdrawing substituents (e.g., nitro, chloro) in analogs. Methoxy may improve aqueous solubility but reduce electrophilic reactivity compared to nitro or chloro groups .
Insights:
  • The target compound’s 3-methoxy group may modulate enzyme inhibition efficacy. For instance, compound 4 in , featuring a 5-methoxybenzothiazole, exhibits sortase inhibition, suggesting methoxy substituents can enhance activity .
  • Thiazole and nitrofuran derivatives () show higher potency, likely due to improved electrophilic character or membrane penetration .
Table 3: Predicted Physicochemical Properties
Compound Density (g/cm³) pKa Molecular Weight
Target Compound ~1.3–1.4 (estimated) ~8–9 (amide proton) 300.35 (calculated)
2,5-Dichloro analog () 1.475 6.66 327.23
2-(3,4-Dimethoxyphenyl)acetamide analog () 1.266 8.56 374.45

Biological Activity

3-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural features. This compound combines a methoxy group, a benzamide core, and a tetrahydrobenzothiazole moiety, which may influence its interactions with biological targets. This article reviews the biological activity of this compound based on diverse research findings.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate various signal transduction pathways and metabolic processes. The compound's potential applications span across several therapeutic areas including anti-cancer and anti-inflammatory activities.

Biological Activities

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that benzothiazole derivatives can inhibit the proliferation of cancer cell lines. For instance, derivatives have been noted to significantly reduce cell viability in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines by promoting apoptosis and causing cell cycle arrest .
  • Anti-inflammatory Effects : Some studies suggest that compounds in this class can lower levels of inflammatory cytokines such as IL-6 and TNF-α, indicating their potential as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The following table summarizes some related compounds and their unique aspects:

Compound NameStructure FeaturesUnique Aspects
N-(4-methoxypyridin-2-yl)benzamideContains a pyridine instead of benzothiazoleMay exhibit different receptor binding profiles
4-(dimethylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamideContains a dimethylsulfamoyl groupPotentially enhanced solubility and bioavailability
N-(4-methylpyridin-2-yl)benzamideSimilar benzamide core but different nitrogen heterocycleDifferent pharmacological properties due to structural variation

This table illustrates how slight modifications can lead to significant differences in biological activity and application potential.

Case Studies

Several case studies have explored the biological effects of benzothiazole derivatives:

  • Antitumor Activity : A study focused on 2-(4-aminophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol derivatives showed high selectivity against aneuploid cell lines compared to diploid ones. The presence of specific substituents was found to enhance potency .
  • Inflammatory Response : Research on benzothiazole derivatives indicated their ability to modulate inflammatory responses by inhibiting key signaling pathways associated with inflammation .

Q & A

Q. What are the optimized synthetic routes for 3-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the condensation of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with 3-methoxybenzoyl chloride. Key steps include:

  • Amide bond formation : Conducted in anhydrous pyridine or DMF under nitrogen to prevent hydrolysis .
  • Temperature control : Reactions often require reflux (e.g., 80–100°C) to activate the acyl chloride .
  • Purification : Chromatography or recrystallization from methanol/ethanol is critical for ≥95% purity .

Q. How is structural characterization performed for this compound?

  • X-ray crystallography : Resolves bond lengths/angles, confirming the amide linkage and tetrahydrobenzothiazole conformation .
  • NMR spectroscopy :
    • ¹H NMR : Methoxy protons appear as a singlet (~δ 3.8 ppm), while tetrahydrobenzothiazole protons show multiplet splitting (δ 1.5–2.8 ppm) .
    • ¹³C NMR : Carbonyl (C=O) resonance at ~δ 168 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 315.1234) .

Q. What in vitro assays are used for preliminary biological screening?

  • Antimicrobial activity : Agar dilution assays against Gram-positive/negative bacteria (e.g., MIC values ≤16 µg/mL indicate potency) .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases (IC₅₀ determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ <10 µM suggests therapeutic potential) .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Strategies include:

  • Prodrug design : Introduce hydrolyzable groups (e.g., esterification of methoxy) to enhance bioavailability .
  • Metabolite profiling : LC-MS/MS identifies degradation products in plasma/liver microsomes .
  • Structure-activity relationship (SAR) : Compare analogs with substituents like ethylthio or morpholinosulfonyl to isolate active pharmacophores .

Q. What computational methods predict target interactions for mechanistic studies?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., PFOR enzyme inhibition via amide anion interactions) .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR models : Correlate logP, polar surface area, and H-bond donors with antimicrobial activity (R² >0.85) .

Q. How are crystallization conditions optimized for X-ray studies?

  • Solvent screening : Methanol/water mixtures (7:3 v/v) yield monoclinic crystals (space group P2₁/c) .
  • Temperature gradient : Slow cooling from 50°C to 4°C over 48 h reduces defects .
  • Additive screening : 5% DMSO improves crystal size/shape .

Q. What strategies validate the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 1–9) for 24 h; monitor degradation via HPLC .
  • Light/heat stress : Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) to identify degradation pathways .
  • Plasma stability : Incubate with human plasma (37°C, 4 h); >90% remaining indicates suitability for in vivo studies .

Methodological Notes

  • Theoretical grounding : Align mechanistic studies with enzyme inhibition theories (e.g., PFOR’s role in anaerobic metabolism) .
  • Experimental rigor : Replicate assays ≥3 times with positive/negative controls to minimize variability .

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